3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole
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Overview
Description
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole can be synthesized using thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone as starting materials . The reaction typically involves the following steps:
Condensation Reaction: Thiourea reacts with acetone (or trifluoroacetone) to form an intermediate.
Cyclization: The intermediate undergoes cyclization with α-bromoacetophenone to form the imidazo[2,1-b]thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. For example, some derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-phenylimidazo[2,1-b]thiazole: Similar in structure but with a phenyl group instead of a trifluoromethyl group.
6-(Naphthalen-2-yl)-3-(trifluoromethyl)imidazo[2,1-b]thiazole: Contains a naphthyl group, offering different photophysical properties.
Uniqueness
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific photoluminescent characteristics and biological activities.
Properties
Molecular Formula |
C7H5F3N2S |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H5F3N2S/c1-4-3-13-6-11-5(2-12(4)6)7(8,9)10/h2-3H,1H3 |
InChI Key |
GLXBNIGDYPJBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C(F)(F)F |
Origin of Product |
United States |
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